molecular formula C21H20ClF2NaO4S B1676612 sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate CAS No. 656810-87-6

sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate

Cat. No.: B1676612
CAS No.: 656810-87-6
M. Wt: 464.9 g/mol
InChI Key: WFPVQMLUYJLUCN-UHFFFAOYSA-M
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Description

sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate is a potent and specific gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that plays a crucial role in the cleavage of various substrates, including amyloid precursor protein. This compound has been evaluated in clinical trials for its potential in treating various types of cancer, particularly due to its ability to inhibit the Notch signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the compound to its sodium salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate has a wide range of scientific research applications:

Mechanism of Action

sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate exerts its effects by inhibiting the gamma-secretase enzyme complex. This inhibition prevents the cleavage of substrates such as amyloid precursor protein and Notch receptors, thereby modulating various signaling pathways. The compound specifically targets the gamma-secretase subunits, including presenilin-1 and PEN-2, leading to a reduction in the production of amyloid-beta peptides and the inhibition of Notch signaling .

Properties

CAS No.

656810-87-6

Molecular Formula

C21H20ClF2NaO4S

Molecular Weight

464.9 g/mol

IUPAC Name

sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate

InChI

InChI=1S/C21H21ClF2O4S.Na/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26;/h2-7,13-14H,1,8-12H2,(H,25,26);/q;+1/p-1

InChI Key

WFPVQMLUYJLUCN-UHFFFAOYSA-M

Isomeric SMILES

C1CC(CCC1CCC(=O)[O-])(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

SMILES

C1CC(CCC1CCC(=O)[O-])(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

C1CC(CCC1CCC(=O)[O-])(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK0752;  MK 0752;  MK-0752

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate
Reactant of Route 2
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate
Reactant of Route 3
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate
Reactant of Route 4
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate
Reactant of Route 5
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate
Reactant of Route 6
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate

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